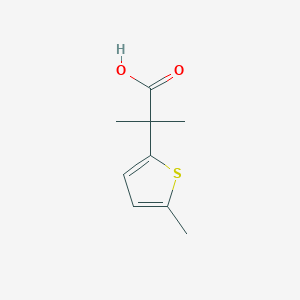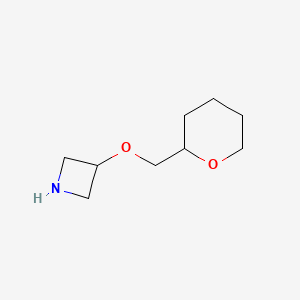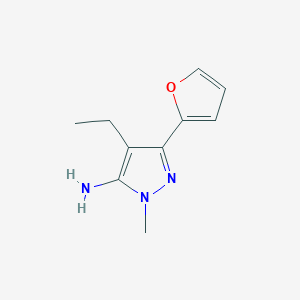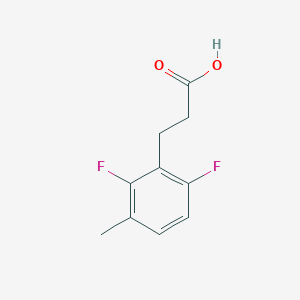
3-(2,6-Difluoro-3-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Difluoro-3-methylphenyl)propanoic acid is an organic compound characterized by the presence of a propanoic acid group attached to a difluoromethylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2,6-difluoro-3-methylbenzene.
Functionalization: The aromatic ring is functionalized through a series of reactions, including halogenation and alkylation, to introduce the propanoic acid group.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can participate in substitution reactions, where the fluorine atoms or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Difluoro-3-methylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism by which 3-(2,6-Difluoro-3-methylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
- 3-(3,5-Difluorophenyl)propanoic acid
- 3-(4-Bromophenyl)propanoic acid
- 3-(4-Methoxyphenyl)propanoic acid
Comparison:
- Structural Differences: The position and type of substituents on the aromatic ring differentiate these compounds from 3-(2,6-Difluoro-3-methylphenyl)propanoic acid.
- Reactivity: The presence of different substituents affects the reactivity and chemical behavior of each compound.
- Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can vary based on their unique properties.
Eigenschaften
CAS-Nummer |
1545949-32-3 |
|---|---|
Molekularformel |
C10H10F2O2 |
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
3-(2,6-difluoro-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6-2-4-8(11)7(10(6)12)3-5-9(13)14/h2,4H,3,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
WEBCDEOYTIIOEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)F)CCC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


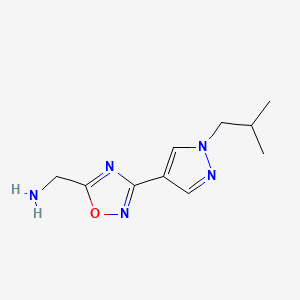
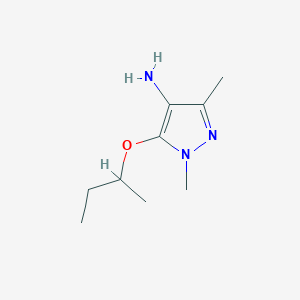


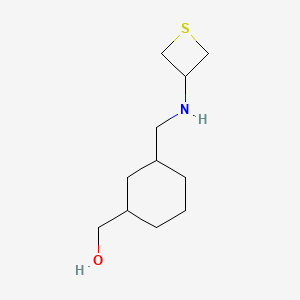
![7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321023.png)
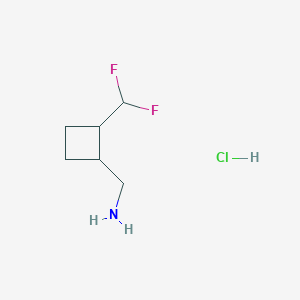
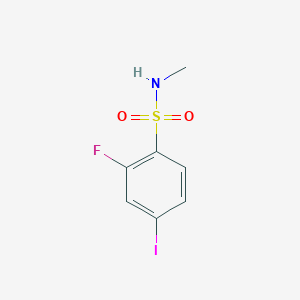
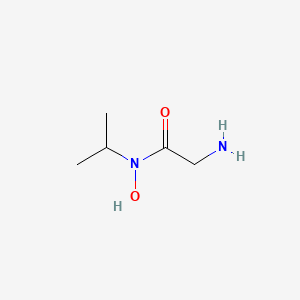
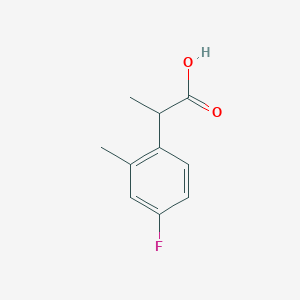
![4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321049.png)
